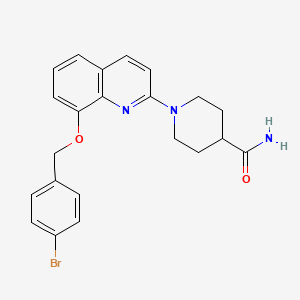

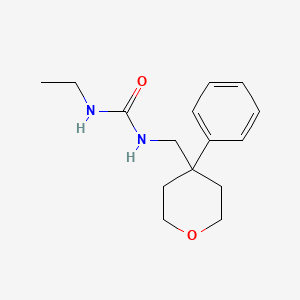

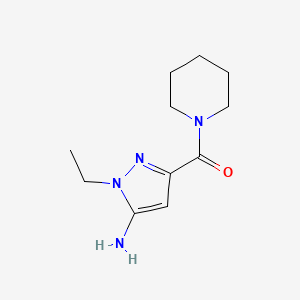

3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazoline derivatives are a group of heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been determined to possess many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituent groups attached to the quinazoline moiety . The diversity in their structural composition greatly affects their biological activity .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, largely dependent on the substituent groups attached to the quinazoline moiety . These reactions can be used to synthesize a variety of quinazoline compounds with different biological activities .Scientific Research Applications

Synthesis and Characterization

- Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds structurally related to quinazoline-2,4-diones, have been synthesized and characterized. These compounds are tested for antitumor activity, demonstrating significant potential in cancer research (Maftei et al., 2013).

Antimicrobial Activity

- Some quinazoline derivatives show antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antibiotics and antifungal agents (Gupta et al., 2008).

Green Chemistry and Sustainability

- Quinazoline-2,4-diones have been synthesized using carbon dioxide and 2-aminobenzonitriles in environmentally friendly processes, aligning with green chemistry principles. This method is significant for sustainable drug manufacturing (Patil et al., 2009).

Potential in Psychotropic Drug Development

- Certain quinazoline derivatives exhibit properties relevant to psychotropic drug development. This opens up possibilities in creating new medications for mental health conditions (Orzalesi et al., 1977).

Catalysis and Chemical Synthesis

- Ruthenium(II) complexes involving quinazoline derivatives have been developed as efficient catalysts for C-N bond formation. This has implications in organic synthesis and pharmaceutical manufacturing (Donthireddy et al., 2020).

Synthesis of Complex Heterocyclic Compounds

- Methods involving quinazoline derivatives have been used to synthesize complex heterocyclic compounds, which are valuable in drug discovery and materials science (Rajesh et al., 2011).

Pharmaceutical Intermediates

- Quinazoline-2,4(1H,3H)-diones are key intermediates in the synthesis of several commercially available drugs, underlining their importance in pharmaceutical production (Vessally et al., 2017).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "thioanisole", "hydrazine hydrate", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium carbonate", "ammonium chloride", "sodium azide", "methyl iodide", "potassium carbonate", "palladium on carbon", "triethylamine", "N,N-dimethylformamide", "chloroform", "diethyl ether", "methanol" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from 4-methylbenzylamine via the Leuckart-Wallach reaction", "Synthesis of 2-nitrobenzaldehyde from 4-methylbenzaldehyde via the Henry reaction", "Synthesis of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate from 2-nitrobenzaldehyde and ethyl acetoacetate via the Betti reaction", "Reduction of ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using sodium borohydride", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from thioanisole, hydrazine hydrate, and sodium hydroxide via the Gewald reaction", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine and methyl iodide", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine from 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl iodide and potassium carbonate", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine using palladium on carbon and triethylamine in N,N-dimethylformamide", "Purification of the final product using chloroform and diethyl ether" ] } | |

CAS RN |

1206992-94-0 |

Product Name |

3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C26H22N4O3S |

Molecular Weight |

470.55 |

IUPAC Name |

3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3 |

InChI Key |

FHIRKIGIGTWGGB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}-1,4-diazepane](/img/structure/B2655114.png)

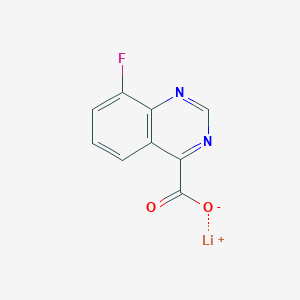

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)

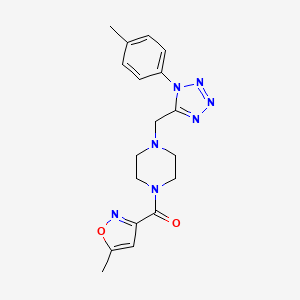

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)

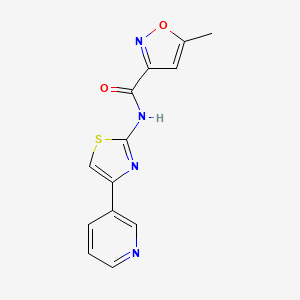

![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)